molecular formula C7H6ClNO3 B108230 2-Chloro-6-methoxyisonicotinic acid CAS No. 15855-06-8

2-Chloro-6-methoxyisonicotinic acid

Cat. No. B108230
CAS RN: 15855-06-8
M. Wt: 187.58 g/mol
InChI Key: PJQBTHQTVJMCFX-UHFFFAOYSA-N
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Description

“2-Chloro-6-methoxyisonicotinic acid” is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 g/mol . This compound is typically in the form of a solid .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-methoxyisonicotinic acid” can be represented by the SMILES string COC1=CC=C(C(O)=O)C(=N1)Cl . This indicates that the compound contains a chloro group (Cl), a methoxy group (OCH3), and a carboxylic acid group (COOH) attached to a pyridine ring .

Scientific Research Applications

Chemical Properties

“2-Chloro-6-methoxyisonicotinic acid” has the empirical formula C7H6ClNO3 and a molecular weight of 187.58 . It is a halogenated heterocycle . The compound is typically in the form of a powder .

Synthetic Inducer of Plant Resistance

One of the significant applications of “2-Chloro-6-methoxyisonicotinic acid” is its role as a synthetic inducer of plant resistance against bacteria and fungi . This compound can stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .

Use in Agriculture

In the field of agriculture, this compound is used as an elicitor to activate the plant’s natural defenses . This method is considered one of the fastest-growing and prospective strategies in agriculture .

Protection Against Plant Diseases

The compound has been used in the development of new weapons against plant diseases . It has been found to be effective in increasing the resistance of pepper, pear, and rice to diseases caused by pathogens .

Systemic Acquired Resistance (SAR)

“2-Chloro-6-methoxyisonicotinic acid” plays a crucial role in the systemic acquired resistance (SAR) phenomena, a natural plant defense mechanism . SAR has a broad spectrum action against pathogens .

Preparation of Ester Derivatives

This compound is used in the preparation of ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids . These derivatives have potential as inducers of the natural immune system of plants .

Safety And Hazards

“2-Chloro-6-methoxyisonicotinic acid” is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . It is recommended to wear protective gloves and eye protection when handling this compound .

properties

IUPAC Name

2-chloro-6-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQBTHQTVJMCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381948
Record name 2-CHLORO-6-METHOXYISONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxyisonicotinic acid

CAS RN

15855-06-8
Record name 2-CHLORO-6-METHOXYISONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxypyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloroisonicotinic acid (200 g, 1.04 mol) in methanol (3 L), 32% aq. NaOH (770 mL) is added. The stirred mixture becomes warm (34° C.) and is then heated to 70° C. for 4 h before it is cooled to rt. The mixture is neutralised by adding 32% aq. HCl (100 mL) and 25% aq. HCl (700 mL). The mixture is stirred at rt overnight. The white precipitate that forms is collected, washed with methanol and dried. The filtrate is evaporated and the residue is suspended in water (200 mL). The resulting mixture is heated to 60° C. Solid material is collected, washed with water and dried. The combined crops give 2-chloro-6-methoxy-isonicotinic acid (183 g) as a white solid; LC-MS: tR=0.80 min, [M+1]+=187.93.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Name
Quantity
770 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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